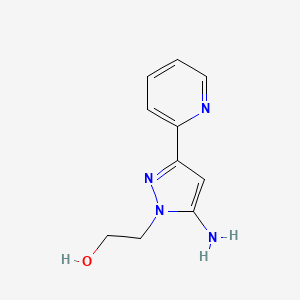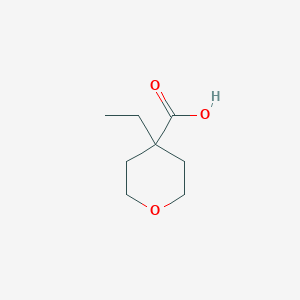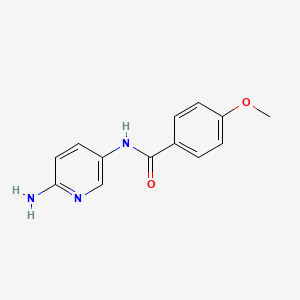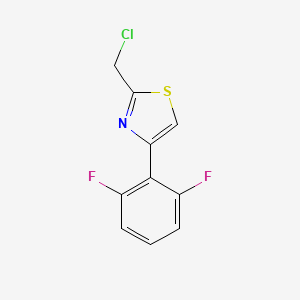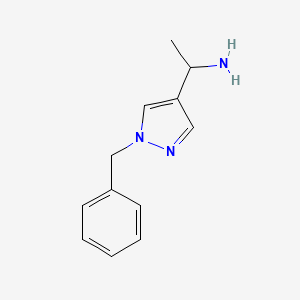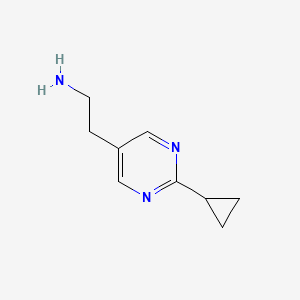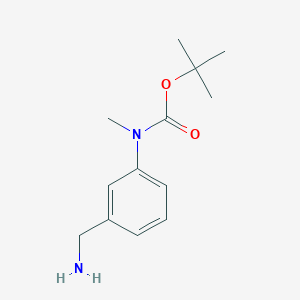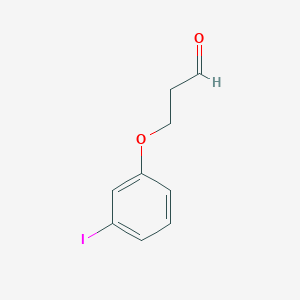![molecular formula C7H8ClNOS B1529344 2-(Chlormethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazol CAS No. 1342460-81-4](/img/structure/B1529344.png)
2-(Chlormethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazol
Übersicht
Beschreibung
2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole is a useful research compound. Its molecular formula is C7H8ClNOS and its molecular weight is 189.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pestizidsynthese
Die Verbindung wird als Zwischenprodukt bei der Herstellung von Verbindungen mit pestizider Wirkung verwendet . Dies bedeutet, dass sie eine entscheidende Rolle bei der Produktion von Pestiziden spielt und zur Bekämpfung von Schädlingen beiträgt, die Pflanzen und Nutztiere schädigen können.
Antioxidative Eigenschaften
Thiazol-Derivate, einschließlich "2-(Chlormethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazol", weisen antioxidative Eigenschaften auf . Dies macht sie potenziell nützlich bei der Bekämpfung von oxidativem Stress in biologischen Systemen.
Analgetische und entzündungshemmende Anwendungen
Es wurde festgestellt, dass diese Verbindungen analgetische und entzündungshemmende Eigenschaften besitzen . Dies deutet auf mögliche Anwendungen bei der Entwicklung von Schmerzmitteln und entzündungshemmenden Medikamenten hin.
Antimikrobielle und antifungale Anwendungen
Thiazol-Derivate haben antimikrobielle und antifungale Aktivitäten gezeigt . Dies deutet auf ihre mögliche Verwendung bei der Entwicklung neuer antimikrobieller und antifungaler Mittel hin.
Antivirale und Antituberkulose-Anwendungen
Diese Verbindungen haben antivirale und antituberkulose Aktivitäten gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Behandlungen für Virusinfektionen und Tuberkulose eingesetzt werden könnten.
Neuroprotektive und Anti-Alzheimer-Anwendungen
Thiazol-Derivate haben neuroprotektive und Anti-Alzheimer-Effekte gezeigt . Dies deutet auf ihre mögliche Verwendung bei der Entwicklung von Behandlungen für neurodegenerative Erkrankungen, einschließlich der Alzheimer-Krankheit, hin.
Optoelektronische Geräte
Thiazolothiazol-Derivate werden häufig in optoelektronischen Geräten wie Farbstoff-sensibilisierten Solarzellen und organischen Feldeffekttransistoren eingesetzt . Dies unterstreicht die Bedeutung der Verbindung im Bereich der Elektronik und der Technologien für erneuerbare Energien.
Antitumor- oder zytotoxische Arzneimittelmoleküle
Es wurde festgestellt, dass Thiazol-Derivate als Antitumor- oder zytotoxische Arzneimittelmoleküle mit geringeren Nebenwirkungen wirken . Dies deutet auf ihre mögliche Verwendung bei der Entwicklung neuer Krebsbehandlungen hin.
Wirkmechanismus
Target of Action
Thiazole derivatives, which include 2-(chloromethyl)-4h,6h,7h-pyrano[4,3-d][1,3]thiazole, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazoles, in general, are known for their significant pi-electron delocalization and some degree of aromaticity . This allows them to interact with various biological targets through electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways might be influenced, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may induce a range of effects at the molecular and cellular levels, depending on the specific targets and pathways it interacts with .
Biochemische Analyse
Biochemical Properties
2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of covalent bonds or coordination complexes, which can modulate the activity of these enzymes. Additionally, 2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole may interact with proteins involved in cell signaling pathways, influencing their function and stability .
Cellular Effects
The effects of 2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole can induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Furthermore, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression. This binding often involves the formation of hydrogen bonds and van der Waals interactions. Additionally, 2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For instance, it has been shown to inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound. In in vitro studies, 2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole has been shown to be relatively stable under physiological conditions, but its stability can be affected by factors such as pH and temperature . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of 2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole vary with different dosages. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant biological effects occurring only above a certain concentration .
Metabolic Pathways
2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, the compound can influence the glycolytic pathway by inhibiting key glycolytic enzymes, leading to reduced glucose metabolism .
Transport and Distribution
The transport and distribution of 2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, the compound can bind to various intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole is critical for its activity and function. It can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This targeting is often mediated by specific targeting signals or post-translational modifications . For instance, the compound can accumulate in the mitochondria, where it can exert its effects on mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c8-3-7-9-5-1-2-10-4-6(5)11-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIGCJDBKCCTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B1529261.png)
![[1-(Pyrimidin-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B1529262.png)

